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Compound of Interest

Compound Name: MS48107

Cat. No.: B1193142

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of
MS48107 and its analogs as positive allosteric modulators (PAMs) of G protein-coupled
receptor 68 (GPR68). The data presented is derived from a comprehensive study aimed at
optimizing the ogerin scaffold, which led to the discovery of the potent and selective GPR68
PAM, MS48107.[1][2][3] This document summarizes key quantitative data, outlines
experimental methodologies, and visualizes relevant biological pathways and workflows to
facilitate further research and drug development efforts in this area.

Comparative Analysis of Allosteric Activity

MS48107 (compound 71) emerged from a systematic SAR study of the ogerin scaffold,
demonstrating a 33-fold increase in allosteric activity compared to the parent compound.[1][2]
The SAR study focused on modifications at three key regions of the ogerin molecule: the
aminotriazine core, the benzyl alcohol moiety, and the benzylamine moiety. The following
tables summarize the quantitative data from these modifications, highlighting the impact of
different substituents on the allosteric modulatory activity at GPRG68.

Data Presentation

Table 1: SAR of the Aminotriazine Core
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Compoun log(af/KB
d R* R? -log(KB) log(a) log(B) |

5 H CHs 458+0.08 0.82+0.10 0.12+0.03 5.52+0.04
6 H CzHs 467+0.07 0.85+0.09 0.10+0.02 5.62+0.05
7 CHs CHs <35 - - Inactive

10 (core) Pyrimidine - <35 - - Inactive

Data extracted from the primary literature. KB represents the allosteric binding affinity, a
represents the cooperativity in binding affinity, and B represents the cooperativity in efficacy.

Table 2: SAR of the Benzyl Alcohol Moiety (Substitutions on the Phenyl Ring)

| Compound | Substitution | -log(KB) | log(a) | log(B) | log(aB/KB) | |---|---]---|---|---]---|]---| | 1
(Ogerin) | 2-CH20H | 4.35 + 0.08 | 0.81 + 0.10 | 0.15 + 0.03 | 5.31 + 0.05 | | 22 | 3-F | 4.12 +
0.09|0.75+0.11|0.10 + 0.04 | 4.97 £ 0.06 | | 23 | 4-F | 4.45 + 0.07 | 0.88 + 0.09 | 0.13 + 0.02 |
5.46 +0.05|| 25| 6-F | 3.69 £ 0.12 | 1.15 + 0.14 | 0.35 + 0.05 | 5.19 + 0.03 | | 71 (MS48107) |
2-CH20H, 4-Cl | 5.25+0.06 | 1.25+ 0.08 | 0.33 £ 0.03 | 6.83 £ 0.04 |

Data extracted from the primary literature.
Table 3: SAR of the Benzylamine Moiety (Linker Length)

| Compound | Linker (n) | -log(KB) | log(a) | log(B) | log(aB/KB) | |---|---|---|---|---]---|---| | 60 | O |
3.92+0.10]0.78+0.12 | 0.11 + 0.04 | 4.81 +0.07 | | 61 | 1| 4.50 + 0.09 | 0.95 + 0.11 | 0.18 +
0.03|5.63+0.06 || 62|2|4.75+0.07 | 1.05+ 0.09 | 0.22 + 0.02 | 6.02 + 0.05 | | 63 | 3 | 4.98
+0.06 | 1.15 + 0.08 | 0.28 + 0.03 | 6.41 + 0.05 |

Data extracted from the primary literature.

Experimental Protocols

The primary assay used to determine the allosteric activity of MS48107 and its analogs was the
GloSensor™ cAMP Assay. This assay measures changes in intracellular cyclic adenosine
monophosphate (CAMP) levels, a key second messenger in Gs-coupled GPCR signaling.
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GloSensor™ cAMP Assay for GPR68 PAM Activity
1. Cell Culture and Transfection:

o HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented
with 10% fetal bovine serum, 100 U/mL penicillin, and 100 pg/mL streptomycin.

o Cells are transiently transfected with a GPR68 expression plasmid and the
pGloSensor™-22F cAMP plasmid using a suitable transfection reagent.

2. Assay Procedure:

o Transfected cells are seeded into 384-well white, clear-bottom microplates.

e The following day, the culture medium is replaced with CO2z-independent medium containing
2% GloSensor™ cAMP Reagent.

e The plate is incubated at room temperature for 2 hours to allow for reagent equilibration.

o Abaseline luminescence reading is taken.

e Test compounds (analogs of MS48107) are added to the wells at various concentrations.

e The plate is incubated for 15-30 minutes at room temperature.

e Proton concentration-response curves are generated by adding varying concentrations of a
proton source (e.g., buffered acidic solutions) in the absence and presence of the test
compounds.

e Luminescence is measured using a plate reader.

3. Data Analysis:

e The data is analyzed using a standard allosteric operational model in GraphPad Prism to
determine the allosteric parameters: -log(KB), log(a), and log(p).

Visualizations

Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental approach, the following diagrams
illustrate the GPR68 signaling pathway and the SAR experimental workflow.
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Caption: GPR68 Signaling Pathway.
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Caption: SAR Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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